2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
BenchChem offers high-quality 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-13-9-14(2)11-17(10-13)26-21(28)20-18(7-8-29-20)25-22(26)30-12-19(27)24-16-5-3-15(23)4-6-16/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGHRZSTHQWLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a member of the thienopyrimidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 438.58 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core linked to a sulfanyl group and an acetamide moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thienopyrimidine scaffold is known to inhibit enzymes involved in nucleotide metabolism, particularly thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair.
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies
- Antitumor Efficacy : A study screened various thienopyrimidine derivatives for anticancer properties using multicellular spheroid models. The compound showed significant inhibition of tumor growth in vitro, suggesting its potential as a therapeutic agent in cancer treatment .
- Antifungal Activity : In another investigation, the compound was tested against phytopathogenic fungi. Results indicated effective fungicidal properties, making it a candidate for agricultural applications .
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for therapeutic applications:
Anticancer Properties
Research indicates that compounds with a thienopyrimidine structure can inhibit cancer cell proliferation. The specific compound under discussion has shown efficacy against several cancer cell lines through mechanisms such as:
- Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and repair, potentially disrupting cancer cell survival pathways.
- Cytotoxicity : Studies have demonstrated that derivatives of thienopyrimidine exhibit enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : It has shown activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The thioether moiety in its structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Efficacy
A notable study evaluated the anticancer potential of thienopyrimidine derivatives similar to the compound . The results indicated that specific modifications, such as methoxy substitutions, significantly enhanced the cytotoxic effects against multiple cancer cell lines.
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Enhanced cytotoxicity observed with methoxy substitutions |
| Mechanism | Inhibition of DNA replication enzymes |
Antibacterial Activity
Another investigation focused on the antibacterial properties of related compounds. The derivative demonstrated significant activity against Gram-positive and Gram-negative bacteria.
| Study Focus | Findings |
|---|---|
| Antibacterial Activity | Notable effects on Staphylococcus aureus |
| Mechanism | Potential disruption of bacterial cell membranes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
